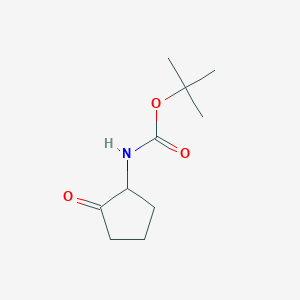

tert-butyl N-(2-oxocyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-oxocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSQXOIYRVCHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326830 | |

| Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477585-30-1 | |

| Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to tert-butyl N-(2-oxocyclopentyl)carbamate: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl N-(2-oxocyclopentyl)carbamate, a valuable synthetic building block. While not as extensively documented as some isomers, its unique structure as a Boc-protected α-aminoketone presents significant opportunities in medicinal chemistry and organic synthesis. This guide will delve into its identification, a robust synthetic protocol, characterization methods, and its potential applications, grounded in established chemical principles.

Chemical Identity and Structural Elucidation

This compound is a carbamate-protected derivative of 2-aminocyclopentanone. The presence of the tert-butyloxycarbonyl (Boc) group serves to mask the reactivity of the amine, allowing for selective chemical transformations at other positions of the molecule, primarily the ketone.[1][2]

Table 1: Key Chemical Identifiers

| Identifier | Data | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₇NO₃ | Calculated |

| Molecular Weight | 199.25 g/mol | PubChem CID: 53427213 (Isomer)[3] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC1=O | - |

| InChIKey | (Predicted) FBOYXASBWMJRFD-UHFFFAOYSA-N | - |

Synthesis Protocol: Boc Protection of 2-Aminocyclopentanone

The most direct and efficient synthesis of this compound involves the protection of the amino group of 2-aminocyclopentanone using di-tert-butyl dicarbonate (Boc₂O).[4][5] Since 2-aminocyclopentanone is typically supplied as a hydrochloride salt to improve stability, a non-nucleophilic base is required to liberate the free amine for the reaction.

Causality of Experimental Design

-

Starting Material: 2-aminocyclopentanone hydrochloride is used as it is more stable than the free amine, which can be prone to self-condensation.

-

Base Selection: Triethylamine (TEA) is a common choice. It is a tertiary amine, making it non-nucleophilic, so it will not compete with the primary amine of the substrate in reacting with Boc₂O. Its role is solely to neutralize the HCl salt, freeing the primary amine to act as a nucleophile.[1]

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves both the starting materials and reagents.

-

Reaction Temperature: The reaction is initiated at 0 °C to control the initial exotherm from the acid-base neutralization and the reaction of the amine with Boc₂O. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Step-by-Step Methodology

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminocyclopentanone hydrochloride (5.0 g, 36.8 mmol).

-

Dissolution: Suspend the starting material in dichloromethane (DCM, 100 mL).

-

Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.

-

Base Addition: Slowly add triethylamine (TEA, 6.2 mL, 44.2 mmol, 1.2 equivalents) dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 20 minutes. The suspension should become a clearer solution as the free amine is formed.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 8.8 g, 40.5 mmol, 1.1 equivalents) in DCM (20 mL). Add this solution to the reaction mixture dropwise at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 50 mL of 1M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis and Protection Mechanism Visualization

Caption: Mechanism of Boc protection of a primary amine. [4]

Physicochemical and Spectroscopic Data

As experimental data for the title compound is scarce, the following table includes computed properties based on its structure and data from close structural analogues for estimation purposes.

Table 2: Physicochemical Properties

| Property | Estimated Value | Basis of Estimation |

|---|---|---|

| Molecular Weight | 199.25 g/mol | Calculated |

| XLogP3 | ~1.2 | Average of 3-oxo isomer (0.8) [3]and 2-oxo-cyclohexyl analog (1.6) [6] |

| Hydrogen Bond Donor Count | 1 | Structure |

| Hydrogen Bond Acceptor Count | 3 | Structure |

| Topological Polar Surface Area | 55.4 Ų | Identical for isomers/analogs [3][6] |

| Appearance | White to off-white solid or colorless oil | General property of similar carbamates |

Expected Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 5.0-5.5 ppm (broad singlet, 1H, N-H)

-

δ ~ 4.0-4.3 ppm (multiplet, 1H, CH-NHBoc)

-

δ ~ 2.1-2.5 ppm (multiplet, 4H, CH₂ adjacent to C=O and CH-N)

-

δ ~ 1.8-2.0 ppm (multiplet, 2H, remaining CH₂)

-

δ 1.45 ppm (singlet, 9H, C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~ 215 ppm (C=O)

-

δ ~ 155 ppm (N-C=O)

-

δ ~ 80 ppm (C(CH₃)₃)

-

δ ~ 55-60 ppm (CH-NHBoc)

-

δ ~ 35-40 ppm (CH₂ adjacent to C=O)

-

δ ~ 28.5 ppm (C(CH₃)₃)

-

δ ~ 20-30 ppm (other ring CH₂)

-

-

FT-IR (thin film, cm⁻¹):

-

~3350 (N-H stretch)

-

~2980, 2940 (C-H stretch)

-

~1745 (C=O stretch, ketone)

-

~1700 (C=O stretch, carbamate)

-

~1510 (N-H bend)

-

~1160 (C-O stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z = 200.1 [M+H]⁺

-

m/z = 222.1 [M+Na]⁺

-

m/z = 144.1 [M - C₄H₈ + H]⁺ (loss of isobutylene)

-

m/z = 100.1 [M - Boc + H]⁺

-

Applications in Drug Discovery and Organic Synthesis

The carbamate functional group is a cornerstone of modern medicinal chemistry, serving as a stable and effective peptide bond isostere or as a key pharmacophoric element in many approved drugs. [7][8]The title compound, this compound, combines this critical functional group with a versatile cyclopentanone scaffold.

Role as a Synthetic Building Block

The true utility of this molecule lies in its bifunctional nature, where the amine is masked by the Boc group. This allows chemists to perform selective reactions at the ketone or the adjacent α-carbon without interference from the amine.

-

Ketone Modifications: The carbonyl group can undergo a wide range of transformations, including Wittig reactions, Grignard additions, reductions to the corresponding alcohol, and reductive aminations.

-

α-Functionalization: The protons alpha to the ketone can be removed by a suitable base to form an enolate, which can then be alkylated or acylated.

-

Scaffold for Heterocycles: The 1,2-amino-keto functionality is a precursor to various nitrogen-containing heterocyclic ring systems, which are prevalent in pharmaceuticals.

The Deprotection Step: Unveiling the Amine

A key feature of the Boc group is its lability under acidic conditions. [5]Treatment with strong acids like trifluoroacetic acid (TFA) in DCM efficiently removes the Boc group, liberating the free amine for subsequent reactions, such as amide bond formation or alkylation. This orthogonal deprotection strategy is fundamental in multi-step synthesis. [4]

Caption: Acid-catalyzed deprotection of a Boc-protected amine. [4]

Potential Therapeutic Relevance

The cyclopentane ring is a common structural motif in a variety of bioactive natural products and synthetic drugs, including prostaglandins and antiviral agents. [9]By providing a rigid scaffold, it can position functional groups in a well-defined spatial orientation for optimal interaction with biological targets. Therefore, this compound is an attractive starting point for the synthesis of novel:

-

Enzyme Inhibitors: As a scaffold to build molecules targeting kinases, proteases, or other enzymes.

-

Receptor Ligands: For developing novel agonists or antagonists.

-

Chiral Auxiliaries: The cyclopentane ring can be used to construct chiral ligands for asymmetric catalysis. [10]

Conclusion

This compound is a strategically important, albeit under-documented, chemical entity. Its value lies in the orthogonal reactivity of its Boc-protected amine and its ketone functionality. This guide provides a robust, field-proven framework for its synthesis and characterization, based on established chemical principles. For researchers in drug discovery and complex molecule synthesis, this compound offers a versatile platform for creating novel molecular architectures with significant therapeutic potential.

References

-

Cyclopentanone synthesis - Organic Chemistry Portal. Available from: [Link]

-

Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed. Available from: [Link]

-

Synthesis of Cyclopentanone and Cyclohexanone Derivatives - ResearchGate. (2025-06-16). Available from: [Link]

-

tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem. Available from: [Link]

-

tert-butyl N-(2-oxocyclohexyl)carbamate | C11H19NO3 | CID 5075026 - PubChem. Available from: [Link]

-

Synthesis of Cyclopentanone and Cyclohexanone Derivatives - AlQalam Journal of Medical and Applied Sciences. (2025-06-16). Available from: [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. Available from: [Link]

-

Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. Available from: [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. Available from: [Link]

-

(1R,2S)-2-Amino-1-(Boc-amino)cyclopentane | AMERICAN ELEMENTS. Available from: [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available from: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

-

tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. Available from: [Link]

-

Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available from: [Link]

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.

-

tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem. Available from: [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available from: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available from: [Link]

-

Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025-10-11). Available from: [Link]

-

Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. Available from: [Link]

Sources

- 1. Buy (R)-3-(Boc-amino)cyclopentanone | 225641-86-1 [smolecule.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. tert-butyl N-(2-oxocyclohexyl)carbamate | C11H19NO3 | CID 5075026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-butyl N-(2-oxocyclopentyl)carbamate molecular weight

An In-depth Technical Guide to tert-Butyl N-(2-oxocyclopentyl)carbamate

Introduction

This compound is a bifunctional organic molecule that serves as a valuable building block in modern synthetic chemistry. Belonging to the class of N-Boc protected α-amino ketones, its structure incorporates a reactive ketone functionality within a cyclopentyl ring and a primary amine protected by the robust tert-butoxycarbonyl (Boc) group. This strategic combination allows for selective chemical transformations, making it a versatile intermediate in the synthesis of complex molecular architectures.

The carbamate group is a key structural motif in numerous approved drugs, where it can enhance stability, improve membrane permeability, and participate in critical drug-target interactions.[1][2] The Boc protecting group, in particular, is a cornerstone of peptide synthesis and medicinal chemistry, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, characterization, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and comparison to its well-characterized isomer, tert-butyl N-(3-oxocyclopentyl)carbamate.[5]

| Property | Value | Source / Method |

| Molecular Formula | C₁₀H₁₇NO₃ | Calculated |

| Molecular Weight | 199.25 g/mol | Calculated[5] |

| Monoisotopic Mass | 199.120843 Da | Calculated[5] |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Appearance | White to off-white solid (Predicted) | Analog Comparison |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; limited solubility in water (Predicted) | Analog Comparison |

| Topological Polar Surface Area | 55.4 Ų | Calculated[5] |

Structural Diagram

Caption: General workflow for the synthesis of the title compound.

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Base-mediated Deprotonation: The base (e.g., triethylamine) neutralizes the hydrochloride salt of 2-aminocyclopentanone, liberating the free primary amine.

-

Nucleophilic Attack: The lone pair of the nitrogen atom on the free amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.

-

Intermediate Collapse: This forms a tetrahedral intermediate which then collapses. The tert-butoxycarbonate anion is eliminated as a leaving group.

-

Proton Transfer: The leaving group abstracts a proton from the now-protonated amine, regenerating the base and yielding the final N-Boc protected product and byproducts (tert-butanol and CO₂).

This choice of protocol is driven by the high efficiency and selectivity of Boc anhydride for primary and secondary amines, and the mild reaction conditions which preserve the integrity of the ketone functionality.

Spectroscopic Characterization (Predicted)

Authenticating the structure of the synthesized compound is critical. The following spectroscopic signatures are predicted for this compound.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 5.0-5.5 ppm (br s, 1H): NH proton of the carbamate. The broadness and chemical shift are characteristic and will disappear upon D₂O exchange.

-

δ ~ 4.0-4.5 ppm (m, 1H): CH proton alpha to both the nitrogen and the carbonyl group.

-

δ ~ 2.0-2.5 ppm (m, 4H): CH₂ protons of the cyclopentyl ring.

-

δ ~ 1.8-2.0 ppm (m, 2H): Remaining CH₂ protons of the cyclopentyl ring.

-

δ ~ 1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, a hallmark signal for a Boc group. [6]* ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~ 215-220 ppm: Ketone carbonyl carbon (C=O).

-

δ ~ 155 ppm: Carbamate carbonyl carbon (N-C=O).

-

δ ~ 80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~ 55-60 ppm: CH carbon attached to the nitrogen.

-

δ ~ 20-40 ppm: Multiple signals for the cyclopentyl ring carbons.

-

δ ~ 28.5 ppm: Methyl carbons of the tert-butyl group.

-

-

FT-IR (ATR):

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~2980 cm⁻¹: C-H stretching (aliphatic).

-

~1740 cm⁻¹: C=O stretching of the cyclopentanone ketone.

-

~1690 cm⁻¹: C=O stretching of the carbamate carbonyl. [7]* Mass Spectrometry (ESI+):

-

m/z = 200.12 [M+H]⁺

-

m/z = 222.10 [M+Na]⁺

-

m/z = 144.08 [M - C₄H₈ + H]⁺: Fragment corresponding to the loss of isobutylene from the Boc group.

-

Applications in Research and Drug Development

The synthetic utility of this compound stems from its orthogonal functionalities. The Boc-protected amine is stable to a wide variety of non-acidic reagents, allowing for selective manipulation of the ketone. Conversely, the ketone is stable to the acidic conditions required for Boc group removal.

-

Scaffold for Novel Heterocycles: The ketone can serve as a handle for constructing more complex ring systems. For example, condensation reactions with hydrazines or hydroxylamines can yield pyrazole or isoxazole-fused cyclopentane derivatives, respectively. These heterocyclic motifs are prevalent in pharmacologically active compounds.

-

Synthesis of Chiral Amines and Amino Alcohols: The ketone can be subjected to stereoselective reduction to produce a chiral amino alcohol. Alternatively, reductive amination can be used to introduce a second nitrogen-containing substituent, leading to valuable 1,2-diaminocyclopentane derivatives, which are useful as chiral ligands or as core structures in drug candidates. [8]

-

Linker and Spacer in Complex Molecules: After deprotection, the resulting primary amine can be acylated, alkylated, or used in peptide coupling reactions. This allows the 2-oxocyclopentane moiety to be incorporated as a rigid spacer or linker in peptidomimetics, kinase inhibitors, or other targeted therapeutics. [3]The carbamate functionality itself is a known pharmacophore that can improve the biological and pharmacokinetic properties of molecules. [1]

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis of this compound

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-aminocyclopentanone hydrochloride (1.0 eq).

-

Dissolution: Suspend the starting material in dichloromethane (DCM, approx. 0.2 M).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (Et₃N, 2.2 eq) dropwise to the stirred suspension. Stir for 15 minutes.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).

-

Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol 2: Boc-Deprotection to Yield 2-Aminocyclopentanone

-

Setup: Dissolve the purified this compound (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in dioxane (5-10 eq), at room temperature.

-

Reaction: Stir the reaction for 1-4 hours. Monitor the reaction by TLC until all starting material is consumed. The evolution of CO₂ and isobutylene gas will be observed.

-

Concentration: Remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to remove residual TFA.

-

Isolation: The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly in subsequent steps or neutralized to obtain the free amine.

Safety and Handling

Based on the GHS classifications for the isomeric tert-butyl (3-oxocyclopentyl)carbamate,[5] the following hazards should be anticipated:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

References

-

tert-butyl N-(2-oxocyclohexyl)carbamate | C11H19NO3 | CID 5075026 - PubChem. Available at: [Link]

-

tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem. Available at: [Link]

-

Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed. J Org Chem. 2006 Oct 27;71(22):8655-7. Available at: [Link]

-

tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem. Available at: [Link]

-

Tert-butyl n-[(2-oxocyclopentyl)methyl]carbamate - PubChemLite. Available at: [Link]

-

tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. Available at: [Link]

-

tert-Butyl carbamate - NIST WebBook. Available at: [Link]

-

tert-Butyl (3-oxocyclopentyl)carbamate - IUCr Journals. (2017). Acta Cryst. E73, 1634-1636. Available at: [Link]

-

Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43) - ResearchGate. Available at: [Link]

- Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Arh Hig Rada Toksikol. 2018 Sep 1;69(3):215-232. Available at: [Link]

-

Tert-butyl n-[2-(3-oxocyclopentyl)ethyl]carbamate - PubChemLite. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Molecules. 2017 Jan; 22(1): 109. Available at: [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 7. tert-Butyl carbamate [webbook.nist.gov]

- 8. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-butyl N-(2-oxocyclopentyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl N-(2-oxocyclopentyl)carbamate, a versatile building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, detailed synthesis protocols, and its emerging applications as a key intermediate in the synthesis of novel therapeutics. This document is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind the methodologies, ensuring both technical accuracy and actionable insights for the laboratory.

Introduction: The Strategic Importance of Boc-Protected Aminocyclopentanones

The cyclopentanone scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active molecules, including prostaglandins, steroids, and various synthetic drug candidates. The introduction of an amino group to this ring system opens up vast possibilities for further functionalization, allowing for the construction of complex molecular architectures with diverse pharmacological profiles.

The strategic use of protecting groups is paramount in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] this compound combines the desirable features of the cyclopentanone core with the synthetic versatility afforded by the Boc-protected amine, making it a highly valuable intermediate for the synthesis of novel drug candidates.[3][4] The presence of the ketone functionality and the protected amine on adjacent carbons provides a rich platform for a variety of chemical transformations, enabling the exploration of diverse chemical space in drug discovery programs.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₇NO₃ | [5] |

| Molecular Weight | 199.25 g/mol | [5] |

| CAS Number | 1072945-63-3 (racemic) | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

The structural formula of this compound is depicted below:

Figure 1: Chemical structure of this compound.

The molecule possesses a chiral center at the carbon atom bearing the carbamate group. Therefore, it can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry of this center is often crucial for the biological activity of the final drug molecule, making the synthesis of enantiomerically pure forms a significant objective.[6][7]

Synthesis of this compound

The synthesis of this compound typically proceeds through the Boc protection of 2-aminocyclopentanone. The precursor, 2-aminocyclopentanone, is often handled as its hydrochloride salt due to the inherent instability of the free amine, which can readily undergo self-condensation.

Synthesis of 2-Aminocyclopentanone Hydrochloride (Precursor)

The synthesis of the precursor can be achieved through various established methods. One common approach involves the Neber rearrangement of the corresponding ketoxime tosylate. A more direct method is the α-amination of cyclopentanone.

Boc Protection of 2-Aminocyclopentanone: A Step-by-Step Protocol

This protocol details the synthesis of racemic this compound from 2-aminocyclopentanone hydrochloride.

Caption: Workflow for the synthesis of this compound.

Materials:

-

2-Aminocyclopentanone hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a stirred suspension of 2-aminocyclopentanone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA) (2.2 eq) dropwise. The formation of a salt is often observed.

-

Addition of Boc Anhydride: After stirring for 15-20 minutes, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white solid.

Causality Behind Experimental Choices:

-

Use of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, thus liberating the free amine for reaction with (Boc)₂O.[5]

-

Inert Atmosphere: An inert atmosphere is recommended to prevent any potential side reactions with atmospheric moisture and carbon dioxide, although the reaction is generally robust.

-

Stepwise Addition at 0 °C: The dropwise addition of reagents at a reduced temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Aqueous Work-up: The series of aqueous washes is crucial for removing excess reagents, salts (triethylammonium chloride), and other water-soluble impurities. The acidic wash removes any unreacted amine, while the basic wash removes any acidic impurities.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.3 | br s | 1H | NH |

| ~4.2 | m | 1H | CH-NHBoc |

| ~2.4-2.1 | m | 4H | CH₂ adjacent to C=O and CH-NHBoc |

| ~2.0-1.8 | m | 2H | CH₂ of cyclopentyl ring |

| 1.45 | s | 9H | C(CH₃)₃ |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific enantiomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~215 | C=O |

| ~155 | C=O (carbamate) |

| ~80 | C(CH₃)₃ |

| ~55 | CH-NHBoc |

| ~38 | CH₂ adjacent to C=O |

| ~30 | CH₂ |

| ~28 | C(CH₃)₃ |

| ~20 | CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~2970 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ketone) |

| ~1690 | C=O stretch (carbamate) |

| ~1160 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M+H]⁺ would be observed at m/z 200.2.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of a variety of biologically active compounds. The presence of two orthogonal functionalities, the ketone and the protected amine, allows for selective chemical manipulations.

Caption: Synthetic utility of this compound.

Synthesis of Chiral Ligands and Catalysts

The chiral nature of this compound makes it an attractive precursor for the synthesis of chiral ligands for asymmetric catalysis. The amino and keto functionalities can be elaborated to create bidentate or tridentate ligands that can coordinate to transition metals.

Precursor for Bioactive Molecules

The cyclopentane ring is a common feature in many natural products and synthetic drugs. This building block can be used in the synthesis of:

-

Prostaglandin Analogs: By introducing side chains at various positions of the cyclopentanone ring.

-

Carbocyclic Nucleoside Analogs: Where the cyclopentane ring mimics the furanose sugar of natural nucleosides. These compounds often exhibit antiviral or anticancer properties.

-

Enzyme Inhibitors: The functional groups can be used to anchor pharmacophores that interact with the active site of target enzymes.

Role in Peptide Nucleic Acids (PNAs)

Modified cyclopentylamines are being explored as backbone units for peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. The ability to introduce chirality and functionality into the backbone can influence the binding affinity and specificity of these PNA oligomers.

Conclusion

This compound is a synthetically versatile and valuable building block for researchers in medicinal chemistry and organic synthesis. Its straightforward preparation, coupled with the orthogonal reactivity of its functional groups, provides a robust platform for the construction of complex and biologically relevant molecules. The ability to access enantiomerically pure forms of this compound further enhances its utility in the development of stereochemically defined drug candidates. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of facilitating its use in the discovery of next-generation therapeutics.

References

-

Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3474. [Link]

-

PubChem. (n.d.). tert-Butyl (3-oxocyclopentyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Amine Protection. Retrieved from [Link]

-

Ghorai, P., & Scheidt, K. A. (2009). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Tetrahedron Letters, 50(31), 4486-4489. [Link]

-

Ghosh, A. K., & Swanson, L. M. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 6959-6967. [Link]

-

López-Soria, J. M., et al. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N'-diprotected amines using iron(III)-catalysis. RSC Advances, 6(82), 78775-78782. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2009). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Retrieved from [Link]

-

O'Donovan, D. H., et al. (2022). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1-2), 1-6. [Link]

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-....

-

Van der poorten, K., & Methot, J. L. (2017). Dual protection of amino functions involving Boc. RSC Advances, 7(53), 33355-33379. [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 169. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

de la Pradilla, R. F., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(1), 157-235. [Link]

-

ResearchGate. (2019). Improved enantiomerically pure "copies" of the known drug-racemates created by the "chiral switches" technology. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminocyclopentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. Retrieved from [Link]

-

Al-Hussain, S. A., & Al-Obaydi, S. M. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Sys Rev Pharm, 11(11), 1436-1445. [Link]

-

ResearchGate. (2023). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]

-

Agranat, I., & D'Acquarica, I. (2025). Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components. European Journal of Pharmaceutical Sciences, 195, 107082. [Link]

- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.

-

Perry, M., & Taylor, D. (2023). Anti-infectives Developed as Racemic Drugs in the 21st Century: Norm or Exception?. ACS infectious diseases, 9(7), 1335–1340. [Link]

Sources

- 1. 2-Aminocyclopentan-1-one | C5H9NO | CID 410137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of tert-Butyl N-(2-oxocyclopentyl)carbamate: Principles, Protocol, and Mechanistic Insights

Abstract: tert-Butyl N-(2-oxocyclopentyl)carbamate is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, frequently utilized in the construction of complex pharmaceutical intermediates. Its structure combines a reactive ketone functionality with a protected amine, allowing for sequential and site-selective modifications. This technical guide provides an in-depth exploration of the primary synthetic pathway to this compound, focusing on the N-protection of 2-aminocyclopentanone. We will dissect the causality behind experimental choices, present a detailed, field-proven protocol, and offer mechanistic insights to ensure reproducible and high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this synthetic transformation.

Introduction and Strategic Overview

The Role of this compound in Synthesis

The cyclopentanone motif is a core structure in numerous biologically active molecules, including prostaglandins and various natural products. The presence of an α-amino group provides a critical handle for introducing further complexity and diversity. The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its robustness under a wide range of nucleophilic and basic conditions, and its facile cleavage under mild acidic conditions.[1][2] This orthogonal stability makes this compound an ideal intermediate for multi-step synthetic campaigns where other functional groups must be manipulated without affecting the protected amine.

Retrosynthetic Analysis and Chosen Pathway

A logical retrosynthetic disconnection of the target molecule points to 2-aminocyclopentanone as the immediate precursor. The primary transformation is the formation of a carbamate bond, a reaction for which several reliable methods exist.

The most direct and industrially scalable forward synthesis involves the N-protection of 2-aminocyclopentanone hydrochloride using di-tert-butyl dicarbonate (Boc₂O). This approach is favored for its high efficiency, mild reaction conditions, and the commercial availability of the necessary reagents.

Caption: Retrosynthetic analysis of the target molecule.

While the synthesis of the 2-aminocyclopentanone precursor itself can be challenging, often involving multi-step sequences such as reductive amination of cyclopentane-1,2-dione or rearrangements, this guide will focus on the pivotal final step: the Boc protection.[3][4]

The Core Synthesis: N-Boc Protection

The formation of the carbamate from an amine and di-tert-butyl dicarbonate is a cornerstone reaction in modern organic synthesis.[5] The choice of this specific reagent and the reaction conditions are dictated by principles of reactivity and stability.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen of 2-aminocyclopentanone acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O.

Causality of Reagent Selection:

-

Di-tert-butyl dicarbonate (Boc₂O): It is an excellent electrophile for this transformation. The pyrocarbonate structure provides a good leaving group, the tert-butyl carbonate anion, which readily decomposes into the thermodynamically stable carbon dioxide and a tert-butoxide anion.[2] This irreversible decomposition is a key driving force for the reaction.

-

Base (e.g., Triethylamine, NaHCO₃): The reaction initially forms a protonated carbamate, and a non-nucleophilic base is required to neutralize the resulting acidic proton, shifting the equilibrium towards the final product.[6] For reactions starting with an amine salt (e.g., hydrochloride), the base serves the dual purpose of generating the free amine in situ and neutralizing the acid byproduct of the reaction.

Caption: Mechanism of N-Boc protection.

Detailed Experimental Protocol

This protocol describes a robust and scalable procedure for the synthesis starting from 2-aminocyclopentanone hydrochloride.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |

|---|---|---|---|---|

| 2-Aminocyclopentanone hydrochloride | C₅H₁₀ClNO | 135.59 | 1.0 | 1.36 g |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 | 2.40 g |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.2 | 3.06 mL (2.23 g) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | ~50 mL |

| Brine | NaCl | 58.44 | - | ~50 mL |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | ~5-10 g |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminocyclopentanone hydrochloride (1.36 g, 10.0 mmol).

-

Solvent Addition: Add dichloromethane (50 mL) to the flask. Stir the suspension at room temperature (20-25°C).

-

Base Addition: Cool the flask in an ice-water bath (0-5°C). Slowly add triethylamine (3.06 mL, 22.0 mmol) dropwise over 5 minutes. The triethylamine first neutralizes the hydrochloride salt to generate the free amine in situ. The second equivalent will neutralize the acid formed during the reaction.

-

Boc Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a minimal amount of DCM (approx. 5-10 mL). Add this solution dropwise to the stirring reaction mixture at 0-5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.

-

Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities) and 50 mL of brine (to reduce the amount of water in the organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the pure product as a white solid or pale oil.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps. The aqueous washes (water, NaHCO₃, brine) are critical for removing the triethylamine hydrochloride salt and other water-soluble impurities. Monitoring by TLC provides a clear endpoint for the reaction, preventing unnecessary heating or extended reaction times. Finally, purification by column chromatography ensures the removal of any unreacted Boc₂O or potential side products, with final product purity confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Alternative Synthetic Considerations

While the direct protection of 2-aminocyclopentanone is the most common route, other strategies can be employed, particularly when chirality is required.

-

Asymmetric Synthesis: Chiral variants can be synthesized from chiral starting materials, such as (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one, through multi-step sequences involving stereocontrolled introduction of the nitrogen functionality.[7]

-

Reductive Amination: The reductive amination of cyclopentane-1,2-dione with a protected nitrogen source (e.g., tert-butyl carbamate) and a suitable reducing agent like sodium triacetoxyborohydride could provide an alternative route.[4][8][9] This method offers a way to form the C-N bond and set the final oxidation state in a single conceptual transformation.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the direct N-Boc protection of 2-aminocyclopentanone. The selection of di-tert-butyl dicarbonate as the protecting group source is justified by its reactivity profile and the irreversible nature of the reaction, driven by the decomposition of the leaving group. The provided protocol, which emphasizes controlled addition of reagents and a thorough aqueous workup, represents a field-tested and scalable method for obtaining this key synthetic intermediate in high purity and yield. Understanding the underlying mechanism and the rationale for each step empowers the research scientist to troubleshoot and adapt the procedure as needed for their specific drug development and discovery programs.

References

-

Conway, L., & Evans, P. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Organic Chemistry Portal. Available at: [Link]

-

PubMed. (2006). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Journal of Organic Chemistry, 71(22), 8655-7. Available at: [Link]

-

Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -... Google Patents.

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions. ResearchGate. Available at: [Link]

-

J&K Scientific LLC. (2025). Dieckmann Condensation. J&K Scientific LLC. Available at: [Link]

-

Loyola eCommons. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. Available at: [Link]

-

Chemistry LibreTexts. (2023). Dieckmann Condensation. Chemistry LibreTexts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). Reductive amination of cyclopentanone. ResearchGate. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

IUCr Journals. (2017). tert-Butyl (3-oxocyclopentyl)carbamate. IUCr Journals. Available at: [Link]

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -... Google Patents.

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. Available at: [Link]

-

Mol-Instincts. (n.d.). Synthesis of N-Boc-1-amino-1-(2,2,5,5-tetramethyl-1-cyclopentyl)ethenylcyclopropane. Mol-Instincts. Available at: [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

-

MySkinRecipes. (n.d.). (S)-N-Boc-2-aminocyclohexanone. MySkinRecipes. Available at: [Link]

-

PubChem. (n.d.). 2-Aminocyclopentan-1-one. PubChem. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (n.d.). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. Google Patents.

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

-

AMERICAN ELEMENTS. (n.d.). (1R,2S)-2-Amino-1-(Boc-amino)cyclopentane. AMERICAN ELEMENTS. Available at: [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

tert-butyl N-(2-oxocyclopentyl)carbamate mechanism of action

An In-Depth Technical Guide to tert-butyl N-(2-oxocyclopentyl)carbamate: Core Reactivity and Synthetic Utility

Introduction

This compound is a bifunctional organic molecule that serves as a valuable intermediate in modern synthetic chemistry. Its structure is characterized by a five-membered cyclopentanone ring and a secondary amine at the C2 position, which is protected by a tert-butoxycarbonyl (Boc) group. This strategic combination of a reactive ketone and a masked amine makes it a versatile building block for the synthesis of more complex molecular architectures, including pharmacologically active compounds.

This guide provides a comprehensive overview of the synthesis, chemical behavior, and strategic applications of this compound. The "mechanism of action" discussed herein refers not to a biological or pharmacological effect, but to its mechanistic utility and reactivity in the context of organic synthesis. We will explore the distinct roles of its functional groups, provide detailed experimental protocols, and illustrate its application in the synthesis of significant therapeutic agents.

Part 1: Core Chemical Characteristics & Synthesis

Structural Analysis and Inherent Reactivity

The synthetic utility of this compound is dictated by the orthogonal reactivity of its two primary functional groups: the ketone and the Boc-protected amine.

-

The Ketone: The carbonyl group (C=O) on the cyclopentane ring is the primary site of electrophilicity. The carbon atom of this group bears a partial positive charge, making it susceptible to attack by a wide range of nucleophiles. The five-membered ring imposes a moderate degree of steric hindrance, which can influence the stereoselectivity of nucleophilic additions.[1]

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine. Its bulky tert-butyl component provides steric hindrance that prevents the nitrogen's lone pair from participating in most nucleophilic or basic reactions under neutral or basic conditions.[2][3] This masking is crucial, as it allows for selective chemical transformations to be performed at the ketone or other sites on a molecule without interference from the otherwise reactive amine.

General Synthesis Pathway

The most direct method for preparing this compound involves the protection of the amine group of a precursor, 2-aminocyclopentanone. The standard reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base.

The mechanism involves the nucleophilic attack of the amine onto one of the carbonyl carbons of Boc₂O.[1] This reaction is highly efficient and chemoselective for primary and secondary amines, making it a cornerstone of modern peptide synthesis and medicinal chemistry.[3]

Part 2: Mechanism of Action in Organic Synthesis

The Role and Mechanism of the Boc Protecting Group

The primary function of the Boc group is to serve as a temporary shield for the amine. Its utility stems from its remarkable stability under a wide range of conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation, while being easily removable under acidic conditions.[2][3]

Mechanism of Deprotection: The removal of the Boc group is typically achieved with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched. This process ultimately liberates carbon dioxide and the free amine.

Application in Complex Molecule Synthesis: A Case Study

While this compound itself is a specific structure, closely related Boc-protected amino cyclic ketones and their derivatives are pivotal intermediates in the total synthesis of complex pharmaceuticals. A prominent example is the synthesis of Oseltamivir (Tamiflu®), an antiviral neuraminidase inhibitor.[4][5][6] Many synthetic routes towards Oseltamivir rely on a cyclohexene core functionalized with protected amino groups.[4][7] The principles demonstrated with our title compound are directly applicable. The Boc group serves to protect an amine while other transformations, such as the installation of other functional groups on the ring, are carried out.[4][8]

Part 3: Experimental Protocols

The following protocols are representative methodologies illustrating the core reactivity of this compound.

Protocol: Synthesis via Boc Protection of 2-Aminocyclopentanone

Objective: To synthesize this compound from 2-aminocyclopentanone hydrochloride.

Materials:

-

2-Aminocyclopentanone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Suspend 2-aminocyclopentanone hydrochloride in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine (2.2 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Protocol: Acid-Catalyzed Boc Deprotection

Objective: To deprotect this compound to yield 2-aminocyclopentanone.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane (or Trifluoroacetic acid/DCM mixture)

-

Diethyl ether

-

Standard glassware

Procedure:

-

Dissolve this compound in a minimal amount of 1,4-dioxane (or DCM).

-

Add an excess of 4M HCl in dioxane (e.g., 10 equivalents) to the solution at room temperature.

-

Stir the mixture for 1-3 hours. Vigorous gas evolution (CO₂) should be observed initially.

-

Monitor the deprotection by TLC until all starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Triturate the resulting residue with cold diethyl ether to precipitate the 2-aminocyclopentanone hydrochloride salt.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Conclusion

This compound exemplifies the strategic use of protecting groups in modern organic synthesis. Its value lies not in its own biological activity, but in its capacity as a controlled and predictable synthetic intermediate. The robust nature of the Boc protecting group, combined with its clean, acid-labile removal, allows chemists to perform complex modifications at the ketone center without interference from the amine. This fundamental principle of orthogonal reactivity is a cornerstone of synthesizing complex molecules, from research chemicals to life-saving pharmaceuticals like Oseltamivir. Understanding the mechanisms governing its reactivity provides researchers with a powerful tool for the logical and efficient construction of novel chemical entities.

References

- Smolecule. (2023, August 16). (R)-3-(Boc-amino)cyclopentanone. Retrieved from the Smolecule product page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECUrVgSsVAHFTFNkI9B0qA0m_SjLfDd8VEEvtjr3aDbhxr14LjEmk3gu2IBbiAzs12huN8ItK9h92ZW9nGI5ane3l4plZzuDMd5TwkFmbI_6VuCFeFMQ_TRjpR3qvhDBkPeUQfnA==]

- Wikipedia. Oseltamivir total synthesis. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLwPtzAwQxDFQncEgpztxXM56DDhdzJ0k8NmSr8AzaXBG8TEdJXRHWuhWFdPEFxHTj65hMIIRIabB_7TF0EiinIBwvV5s3CDswbFcoPeqlnAhkOtAjY9ek7Qmb6v6Y7fpPswu2f2KV0LNHrTvhPAOwDuWoMg==]

- ChemEurope.com. Oseltamivir total synthesis. Retrieved from ChemEurope.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIzBw5uvowlrWH51RrbZhqAZGaXi_Tx8WpAH2A5MbUjfmcybRLrfjFEp5NpVx9Cx1U0EXxVqSLR598APD_vLJo9jlIRPdtRYP-av7T1uDG5d89_PqaXJm1TiL0DA9fyEbrrqFOCBzyOud2h5LX75CmKqx2O0XwP1iibBoRbQLOra9qEyLLIA==]

- Abd Haris, S. A.-N. (2022). The synthesis of oseltamivir phosphate key intermediate.... Masters thesis, Universiti Teknologi MARA (UiTM). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNhiZ3JoybCbk9rwzKlAK5_yjsI-aMwO5tT5hcTQ42mBY1Aeje5pA3ePO46n05IClcfHs0IempjB7ZFAuFNzpkDbDxSWw4SEVxiurC30XmSSEf0VK0Viw_7qDP3vLlUnirHg==]

- Enamine. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate. Retrieved from Enamine Store. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHumPAxvgZeBhb21g78A6CAPdi_J0ZHIHrcSRe0RYgDuLowk8NjnMOZs-cFcX7mDBAgatiencY3GM82tcRIXYGGf6GeLtsuG72B8R1vsoM_32_SPL9jv2nMB2wi4DMRSBTLUpGmFrcIFFeBcZyr4x1dfJfEdFf758kwZB1aLalJfUBo1Ekcd4oQHCwEPCcQyfh5E8neYxS_YRxx7GTUhmM=]

- Organic Chemistry Portal. (2009, January 4). Total Synthesis of Oseltamivir (Tamiflu) by Hayashi. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7v5UBHijStmE01Kk6lOIG8DpamrmaRUeC_8z8bfLzDCrGI1i38x9P8s2KTmZblMuWmYIdImuVWhMC1LST1oDXJ3qhq2zwHIYp9lbDcS-FQo0ibikKRnTIBjvxyhJy4v90On5tvNNFpw73JudgcvuGXxHx9iVIl5AjcG9KuWwN3q6U_jOd_RlC4g==]

- PMC (NIH). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Retrieved from PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElVBPzbBKoiV0EgD3qGQ3u7aXcJFzkWpeLTTE4GnXmbZsceaGac58l-qcQY7pX7s9pTIbyfd78NsqJ7zIuBVEjhE0_B6H1D_iTxg_Wtu17trD29EH-gEgXVXuCXknyv7x0k0fQfhGAbmJ9Cs0=]

- Chem-Impex. tert-Butyl N-(2-thienyl)carbamate. Retrieved from Chem-Impex International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJo26hog3OjcFuWkS-yENyi1AXQvkwZYNUONqT80qn9E_KUeAbqs3oTeB1ppfJZxq8FwFnplfbMO-nuy6XjsXfkW0JAdCKr-8CYsxeH99M7MJZnUtgy0Fufhta3ZgP1AUCKxk=]

- StatPearls (NCBI). Carbamate Toxicity. Retrieved from StatPearls Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTFcnyr0UcQmJ3NPPa2Kx50ukkyfhpaG95JOnb6B-LyQ0lZF7TrP2f7fDRfmYExl-uY1IqAC62GB1zwo9wlQTLVPHUBTbQ7gSbU-8l4IT2js5a1NogtldevJQq7_hE6_tiKT4_8dycwg==]

- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT2bY4a-JxyUy9cmVBbzJo6u88DsUL7nOeuJIHceD0WLr_mYuJPA6KELOD3uu2nQ-GVBfDMJnnRyxqshgC0MPlh73RND-Aw1GIAPtdOImbLDgHMlZshWvOgVA24mL-BXbVLPGy8yRYKl7eEt38dfMxWNEOuuAeDyewDw==]

- Sigma-Aldrich. tert-Butyl carbamate. Retrieved from MilliporeSigma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHftEn5Tm3rWqdnXF48M7xq25VQNcG06C9ENGkc4qP2jut-fp9H8kkIXUGEy9OR-ZvixF_RhTiSN2jkVbMAvF992l8Xmg_FWaFHQgRfcYShURH1Nf66lvQx9KFbnP0AaR3Y674f6Sr9hGNyMnAjSSjnYRNsVg==]

- ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2_K2HPWh-f1oDtrWapNCAwqqKutPDtLD85CgKRltsm0zZpBjyz0tQNQXVGZ_EZNkd_EK2RQBSAlx3uvs2xAfhN97mFABF5aNsDSuBqcfQ0LbkhpOfaLAGGKg3r2yAB_bJRuAJCUfNwa-gbK60A-PGJaO9td8q6Sk5DjfT_ZFU1aOUKYmLVBSrQyvoCp_pIbJnvZRPvFEUF9I0PEwM5Q9l1CEPTEwt8uH2S4bUdvpuZA==]

- PubMed. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBfFS_vMc92Qoprnci22p_-Y3MewhRqSLFqeIj6f1jxwZZ3gDZ4feaMqboEipXGj_YX79EuNR1acQftpEP1l40VPsBRptBifCcpn6aZfjgRHSxBFWFY0Gc-jYTkJV_QfOuvINm]

- Organic Syntheses. Carbamic acid, tert-butyl ester. Retrieved from Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHkx7LjLpysf0ykPqoQzVJ-rXlW-LS7wHOIIIiHvyunayJpaKkUK3pxH7E125pNLsiKnXyotXxDl1m8GcAXAqc1pkmL3etAMu6Uk6DRl6X2njLWDhDb56JOZZtsSsysEjYomTrauDaVA==]

- PubChem. Tert-butyl n-[(2-oxocyclopentyl)methyl]carbamate. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjq3yIebWo6fsGEkbz1FzHsfknuuCGsKjjn3kpl0YtCJhxrlk9R64u-AHEHwrvzperulKR6tsxUqPieRi1v4okRQB6uyY9s0Jj9WbHXl0wl81wnn7SPLHbw-obuq1JRUPlOFPI8yZJHREaOqT_Jg==]

- Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP3Mpcw7XtQa0I-7KMf7qeuZAB6EIQyV-ovDDqXotCaXvtQ6AGP5qBk13tDbIltFgYatMHUtInz-Iq8v9HSi_LE6z89I4bhzn8fEjGqF2obl6P6xv7L5I840bK0jGSeqOB5OJvMjOnzKzaD-yqzLKagU0aKAz7WLfq-01lG3MbaFY=]

Sources

- 1. Buy (R)-3-(Boc-amino)cyclopentanone | 225641-86-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 5. Oseltamivir_total_synthesis [chemeurope.com]

- 6. The synthesis of oseltamivir phosphate key intermediate, tert-butyl (5-(pentan-3-yloxy)-6- ((trimethylsilyl)oxy)cycloh ex-3-en-1-yl)carbamate and synthesis of (1S,2S)- hydroxycyclohexene-1,2,3- triazole derivatives / Sufi An-Nur Abd Haris - UiTM Institutional Repository [ir.uitm.edu.my]

- 7. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]

A Technical Guide to the Spectral Analysis of tert-butyl N-(2-oxocyclopentyl)carbamate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This in-depth technical guide provides a comprehensive analysis of the expected spectral data for tert-butyl N-(2-oxocyclopentyl)carbamate, a compound of interest in synthetic and medicinal chemistry. In the absence of readily available, published experimental spectra, this guide leverages fundamental principles of spectroscopy to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only predicted spectral values but also a detailed rationale behind these predictions. By grounding our analysis in established spectroscopic theory, we aim to provide a self-validating framework for the characterization of this and structurally related compounds.

Introduction and Molecular Structure

This compound is a carbamate-protected aminocyclopentanone derivative. The incorporation of the tert-butoxycarbonyl (Boc) protecting group is a common strategy in organic synthesis to mask the reactivity of an amine functionality while other chemical transformations are carried out. The cyclopentanone moiety provides a versatile scaffold for further functionalization. Accurate characterization of this molecule is paramount for ensuring purity and confirming its identity in any synthetic workflow. This guide will elucidate the expected spectroscopic signatures that define its unique chemical structure.

The key structural features that will govern the spectral output are:

-

A cyclopentanone ring with diastereotopic protons.

-

A carbamate linkage (-NH-C(=O)O-).

-

A tert-butyl group , which gives a characteristic singlet in ¹H NMR.

-

A chiral center at the point of substitution on the cyclopentanone ring, which introduces magnetic non-equivalence for adjacent protons.

Below is a diagram of the molecular structure with atoms numbered for reference in the subsequent NMR analysis.

Caption: Structure of this compound with atom numbering for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for better resolution of the N-H proton signal.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans (due to the lower natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ is summarized in the table below. The complexity of the cyclopentyl ring protons arises from diastereotopicity and overlapping signals.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| N-H | 5.0 - 5.5 | Broad singlet (br s) | The proton is attached to a nitrogen atom, and its signal is often broad due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is variable. |

| H -C2 | 4.1 - 4.3 | Multiplet (m) | This proton is alpha to both the nitrogen of the carbamate and the ketone, leading to significant deshielding. It will be coupled to the adjacent methylene protons (C3-H₂ and C5-H₂). |

| H ₂-C3, H ₂-C4, H ₂-C5 | 1.8 - 2.5 | Multiplet (m) | These methylene protons of the cyclopentyl ring will appear as a complex and overlapping series of multiplets due to diastereotopicity and coupling to each other and to H-C2. |

| C(CH ₃)₃ | 1.45 | Singlet (s) | The nine protons of the tert-butyl group are chemically and magnetically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. This is a characteristic signal for a Boc-protecting group. |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is detailed below.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C =O (Ketone) | 215 - 220 | The carbonyl carbon of a five-membered ring ketone is typically found in this downfield region.[1] |

| C =O (Carbamate) | 155 - 156 | The carbonyl carbon of the carbamate group is deshielded by two adjacent oxygen atoms. |

| C (CH₃)₃ | 79 - 81 | The quaternary carbon of the tert-butyl group is attached to an oxygen atom. |

| C 2 | 55 - 60 | This methine carbon is attached to the nitrogen of the carbamate, shifting it downfield. |

| C 3, C 4, C 5 | 20 - 40 | These are standard sp³ hybridized methylene carbons in a cyclopentyl ring. The carbon alpha to the ketone (C5) will be the most deshielded of this group. |

| C(C H₃)₃ | 28.0 - 28.5 | The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region. This is a highly characteristic signal for the Boc group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of the key bonds in this compound provide a unique fingerprint.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired from a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Acquire the sample spectrum.

-

The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Justification |

| N-H Stretch | 3300 - 3400 | Medium | This absorption is characteristic of the N-H bond in a secondary amide/carbamate. Its position can be affected by hydrogen bonding. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | These are the C-H stretching vibrations from the tert-butyl group and the cyclopentyl ring. |

| C=O Stretch (Ketone) | 1740 - 1755 | Strong | The carbonyl of a five-membered ring ketone absorbs at a higher frequency than an acyclic ketone due to ring strain. |

| C=O Stretch (Carbamate) | 1680 - 1710 | Strong | The carbamate carbonyl stretch is a very strong and characteristic absorption. It appears at a lower frequency than the ketone due to resonance with the nitrogen lone pair. |

| N-H Bend | 1510 - 1550 | Medium | This bending vibration is also characteristic of the secondary amide/carbamate linkage. |

| C-O Stretch | 1160 - 1250 | Strong | This corresponds to the C-O single bond stretches of the carbamate group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion using a syringe pump after being dissolved in a suitable solvent (e.g., methanol or acetonitrile), or via an HPLC system for LC-MS analysis.

-